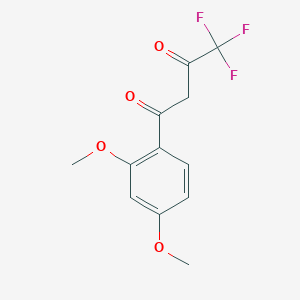

1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone

Description

Contextual Significance of Fluorinated Organic Molecules in Modern Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research, profoundly altering the parent molecule's physical, chemical, and biological properties. acs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional thermal and metabolic stability to fluorinated compounds. acs.org This stability is a key reason why an estimated 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

The effects of fluorination are diverse. Due to fluorine's high electronegativity, the second highest of all elements, its incorporation can significantly modulate the electronic properties of a molecule, often lowering both the HOMO and LUMO energy levels. acs.orgrsc.org This can enhance a drug's binding affinity to its target and improve its resistance to oxidative degradation. rsc.org Furthermore, replacing hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its transport across biological membranes. researchgate.net

Beyond medicine, fluorinated organic compounds have found extensive applications in materials science. alfa-chemistry.com They are used as specialty lubricants, in fire-fighting foams, and as essential components in liquid crystal displays. alfa-chemistry.comresearchgate.net Fluoropolymers exhibit high thermal stability and chemical resistance, while fluorinated ligands are used in organometallic chemistry to tune the Lewis acidity of metal centers and to facilitate reaction monitoring through ¹⁹F NMR spectroscopy. acs.orgalfa-chemistry.com

Table 1: Applications of Fluorinated Organic Molecules

| Field | Application Examples | Cited Benefits |

|---|---|---|

| Pharmaceuticals | 5-fluorouracil (anticancer), Fluoxetine (antidepressant), Ciprofloxacin (antibiotic) alfa-chemistry.comwikipedia.org | Increased metabolic stability, enhanced binding affinity, improved lipophilicity acs.orgresearchgate.net |

| Agrochemicals | Herbicides, Pesticides, Fungicides | Enhanced efficacy and stability wikipedia.org |

| Materials Science | Fluoropolymers (e.g., for PEEK), specialty lubricants, liquid crystal displays acs.orgalfa-chemistry.com | High thermal stability, low coefficient of friction, chemical resistance alfa-chemistry.com |

| Coordination Chemistry | Fluorinated ligands for metal complexes alfa-chemistry.com | Tuning Lewis acidity, enabling ¹⁹F NMR monitoring, creating volatile precursors for MOCVD alfa-chemistry.comnih.govmdpi.com |

The Unique Reactivity and Synthetic Utility of β-Diketone Scaffolds

β-Diketones, also known as 1,3-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. This structure imparts a unique and versatile reactivity, making them invaluable intermediates in organic synthesis. mdpi.comnih.gov A key feature of β-diketones is their ability to exist in equilibrium between keto and enol tautomeric forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its prevalence is a source of the scaffold's antioxidant capabilities and biological activity. mdpi.comnih.gov

The β-diketone scaffold is a fundamental building block for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles and isoxazoles, which are core structures in many pharmaceuticals. ijpras.com The central carbon atom is acidic and can be easily deprotonated to form a stable enolate, which acts as a potent nucleophile in C-C bond-forming reactions. mdpi.com

Furthermore, the ability of β-diketones to act as bidentate ligands and form stable complexes with a vast range of metal ions is one of their most significant properties. mdpi.comresearchgate.net These metal β-diketonate complexes are widely studied in coordination chemistry and have applications as catalysts, diagnostic imaging agents, and carriers for metal-based drugs. nih.govmdpi.com The introduction of fluorine atoms into the β-diketone structure, creating fluorinated β-diketonates, enhances the solubility and volatility of these metal complexes, making them excellent precursors for techniques like metal-organic chemical vapor deposition (MOCVD). nih.govnih.gov

Table 2: Synthetic and Functional Utility of β-Diketone Scaffolds

| Area of Utility | Description | Examples of Application |

|---|---|---|

| Synthetic Intermediates | Versatile building blocks for carbon-carbon bond formation and heterocycle synthesis. mdpi.comijpras.com | Synthesis of pyrazoles, isoxazoles, and other biologically active heterocyclic systems. ijpras.com |

| Metal Chelation | Act as strong bidentate ligands to form stable complexes with most metal ions. mdpi.comresearchgate.net | Precursors for MOCVD, catalysts in organic reactions, components of luminescent materials. nih.gov |

| Bioactive Scaffolds | The core structure is present in many natural products and pharmaceutically active compounds. mdpi.comresearchgate.net | Curcuminoids (antioxidant, anti-inflammatory), development of novel anticancer agents. researchgate.net |

| Tautomerism | Exhibit keto-enol tautomerism, which influences their reactivity and biological properties. mdpi.com | The enol form is associated with antioxidant and radical scavenging activities. mdpi.commdpi.com |

Elucidating the Role of the 2,4-Dimethoxybenzoyl Moiety in Fine Chemical Synthesis

The 2,4-dimethoxybenzoyl group is an aromatic acyl moiety that plays a significant role in modifying the electronic properties and reactivity of the molecule to which it is attached. This group is typically introduced using its corresponding acid chloride, 2,4-dimethoxybenzoyl chloride, which is a common reagent in organic synthesis for acylation reactions. cymitquimica.comsigmaaldrich.com It serves as a starting material in the synthesis of various natural products and their analogues, such as coumestrol (B1669458) and cycloartocarpesin (B1255649) trimethyl ether. sigmaaldrich.com

Modulation of Reactivity: The electron-donating nature of the methoxy (B1213986) groups can affect the acidity of the central methylene protons in the β-diketone scaffold and influence the stability of the corresponding enolate.

Coordination Properties: When the β-diketone acts as a ligand, the electronic properties of the benzoyl ring can tune the electron density at the metal center, potentially altering the catalytic activity or photophysical properties of the resulting metal complex.

Synthetic Handle: The methoxy groups and the activated aromatic ring can serve as sites for further chemical modification.

Structurally related groups, like the 2,4-dimethoxybenzyl (DMB) group, are widely used as protecting groups in multi-step organic synthesis, for example, in the preparation of olmesartan (B1677269) medoxomil. thieme-connect.com The DMB group is valued for its stability under various reaction conditions and its facile removal under mild acidic conditions, often with trifluoroacetic acid. thieme-connect.comrsc.org This highlights the chemical utility and tunable stability associated with the 2,4-dimethoxybenzene framework in fine chemical synthesis.

Research Landscape and Perspectives Pertaining to 1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone

While extensive research on the specific compound this compound is not widely documented, its molecular architecture places it at the intersection of several active areas of chemical research. The research landscape and future perspectives can be inferred from studies on closely related trifluoromethylated β-diketones. nih.gov

A primary area of interest is in coordination chemistry and materials science . Like other fluorinated β-diketones, this compound is expected to be an excellent ligand for a variety of metal ions, including transition metals and lanthanides. nih.gov The resulting metal complexes could be investigated for:

Luminescent Properties: Lanthanide complexes of β-diketonates are well-known for their potential applications in luminescent materials and sensors. nih.gov

Catalysis: The tailored electronic environment provided by the 2,4-dimethoxybenzoyl and trifluoromethyl groups could lead to metal complexes with unique catalytic activities.

Precursors for Thin Films: The trifluoromethyl group often imparts volatility to metal complexes, making them suitable as precursors for MOCVD or atomic layer deposition (ALD) to create thin films with specific electronic or magnetic properties. nih.govmdpi.com

In medicinal chemistry , the combination of the β-diketone scaffold and a trifluoromethyl group is a recognized strategy in drug design. researchgate.netnih.gov Research on similar copper(II) complexes of trifluoromethyl- and methoxyphenyl-substituted β-diketones has revealed promising anticancer and antibacterial properties. nih.gov Therefore, this compound and its metal complexes could be explored as potential therapeutic agents. Recent studies have also framed fluorinated diketones as potential "reversible covalent warheads" for drug design, a modern approach to creating highly selective and effective inhibitors. researchgate.net

Finally, as a synthetic intermediate , this compound offers a pre-functionalized scaffold for building more complex molecules. The distinct reactivity of the trifluoroacetyl group, the benzoyl carbonyl, and the central methylene group allows for selective chemical transformations to construct novel heterocyclic systems and other complex organic architectures.

Table 3: Physicochemical Properties of this compound

| Property | Value / Description |

|---|---|

| CAS Number | 82529-67-7 arctomsci.com |

| Molecular Formula | C₁₂H₁₁F₃O₄ arctomsci.combldpharm.com |

| Molecular Weight | 276.21 g/mol arctomsci.combldpharm.com |

| Estimated Melting Point | 38–40°C (by analogy to similar compounds) vulcanchem.com |

| Estimated Boiling Point | ~224°C (by analogy to similar compounds) vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-18-7-3-4-8(10(5-7)19-2)9(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFUGHZAMVIYEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,4 Dimethoxybenzoyl 3,3,3 Trifluoroacetone

Historical Evolution of Trifluoromethyl β-Diketone Synthesis

The synthesis of β-diketones has been a fundamental pursuit in organic chemistry for over a century. However, the introduction of a trifluoromethyl group presents unique challenges and opportunities. Historically, the preparation of fluorinated organic compounds was arduous. Early methods often relied on harsh reagents and produced low yields. The development of trifluoromethyl β-diketone synthesis has mirrored the broader evolution of organofluorine chemistry, moving from classical condensation reactions to more sophisticated and efficient catalytic systems. jst.go.jp

Initially, methods were adapted from traditional β-diketone syntheses, primarily the Claisen condensation, which was first reported by Rainer Ludwig Claisen in 1887. wikipedia.org The availability of reagents like ethyl trifluoroacetate (B77799) was a significant step, enabling the introduction of the trifluoroacetyl moiety. Over the decades, research has focused on improving yields, expanding substrate scope, and developing milder reaction conditions. This has led to the exploration of various bases, solvents, and activating agents. More recently, the field has seen a shift towards transition-metal-catalyzed cross-coupling reactions and photocatalytic methods, offering novel pathways to these valuable compounds. nih.gov

Established Synthetic Routes to 1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone

The most established and widely utilized method for synthesizing this compound and its analogs is the crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between a ketone and an ester in the presence of a strong base. wikipedia.org

The Claisen condensation is a robust reaction for forming β-keto esters or, in the case of a ketone reacting with an ester, β-diketones. wikipedia.orguomustansiriyah.edu.iq The synthesis of this compound is a "crossed" or "mixed" Claisen condensation, as it involves two different carbonyl compounds: 2',4'-dimethoxyacetophenone (B1329363) (the ketone component with enolizable α-hydrogens) and ethyl trifluoroacetate (the non-enolizable ester partner). organic-chemistry.org

The mechanism proceeds through several key steps: byjus.comlibretexts.org

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, removes an acidic α-proton from the 2',4'-dimethoxyacetophenone to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, forming a tetrahedral intermediate.

Elimination: This intermediate collapses, eliminating the ethoxide (–OEt) leaving group to form the β-diketone product. openstax.org

Deprotonation: The resulting β-diketone has a highly acidic proton on the methylene (B1212753) group flanked by two carbonyls (pKa ≈ 11). masterorganicchemistry.com The alkoxide base present in the reaction mixture deprotonates this position, forming a highly stable enolate. This final, essentially irreversible deprotonation step is the thermodynamic driving force for the entire reaction, requiring the use of at least a stoichiometric amount of base. wikipedia.orglibretexts.orgopenstax.org

Protonation: A final acidic workup step neutralizes the enolate to yield the final this compound product. libretexts.org

A closely related synthesis is that of 2-thenoyltrifluoroacetone, which is produced industrially by the Claisen condensation of 2-acetylthiophene (B1664040) and ethyl trifluoroacetate, highlighting the industrial viability of this approach. beilstein-journals.org

Acylation strategies provide an alternative route to trifluoromethyl β-diketones. These methods often involve the use of highly reactive trifluoroacetic acid derivatives, such as trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net TFAA can act as an activator for carboxylic acids or be used directly to acylate a pre-formed enolate or enol equivalent of a ketone. acs.orgresearchgate.net

In this context, 2',4'-dimethoxyacetophenone can be converted to its enolate using a strong base like lithium diisopropylamide (LDA). This enolate can then be treated with an electrophilic trifluoroacetylating agent like S-ethyl trifluoroethanethioate or trifluoroacetic anhydride itself to yield the target β-diketone. The use of TFAA is a powerful method for introducing the trifluoroacetyl group into molecules. chemicalbook.comwikipedia.org This approach can sometimes offer advantages in terms of reactivity and may be preferable for substrates that are sensitive to the conditions of a traditional Claisen condensation.

The efficiency and yield of the Claisen condensation are highly dependent on the reaction conditions. Key factors that require careful optimization include the choice of base, solvent, and reaction temperature. geeksforgeeks.org

Base Selection: A strong, non-nucleophilic base is crucial. wikipedia.org While sodium ethoxide (NaOEt) is commonly used, especially when ethyl esters are reactants, stronger bases like sodium hydride (NaH) or sodium amide (NaNH2) can increase yields by more effectively forming the initial enolate. organic-chemistry.org The base must be strong enough to deprotonate the ketone but should not interfere with the reaction through side reactions like saponification of the ester. byjus.com

Solvent Effects: The solvent must be inert to the strong base and reagents. geeksforgeeks.org Aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene (B28343) are frequently employed. beilstein-journals.org The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate.

Temperature Control: The temperature can impact the reaction rate and the formation of side products. geeksforgeeks.org Enolate formation is often carried out at low temperatures (e.g., 0 °C) to control reactivity and minimize self-condensation of the ketone, after which the reaction may be allowed to warm to room temperature or be gently heated to drive it to completion. researchgate.netrsc.org

The following table summarizes the typical effects of these parameters on the synthesis of aryl trifluoromethyl β-diketones via Claisen condensation.

| Parameter | Condition | Rationale and Impact on Reaction |

|---|---|---|

| Base | Sodium Ethoxide (NaOEt) | Standard choice for ethyl esters. Can be effective but equilibrium may not fully favor products without a strong driving force. beilstein-journals.org |

| Sodium Hydride (NaH) | Stronger, non-nucleophilic base. Often provides higher yields by irreversibly forming the enolate. organic-chemistry.orgnih.gov | |

| Solvent | Diethyl Ether (Et₂O) | Traditional, non-polar aprotic solvent. Good for many Claisen condensations. beilstein-journals.org |

| Tetrahydrofuran (THF) | Polar aprotic solvent. Can improve solubility of intermediates and is often a good choice for reactions with NaH. beilstein-journals.org | |

| Temperature | 0 °C to Room Temp | Standard conditions. Allows for controlled enolate formation and subsequent reaction without excessive side-product formation. researchgate.net |

| Reflux | May be required to increase the reaction rate for less reactive substrates, but can also lead to decomposition or side reactions. researchgate.net |

Novel Approaches in Trifluoromethylated Ketone Synthesis Relevant to the Compound Structure

While the Claisen condensation remains a workhorse, modern organic synthesis has produced novel methodologies for constructing trifluoromethyl ketones. These include direct trifluoroacetylation and transition-metal-catalyzed reactions that offer alternative synthetic disconnections and often proceed under milder conditions with broader functional group tolerance. thieme-connect.com

A significant advancement in the synthesis of aryl trifluoromethyl ketones is the use of palladium-catalyzed cross-coupling reactions. researchgate.netoup.com This approach typically involves the reaction of an arylboronic acid with a trifluoroacetylating agent. organic-chemistry.orgnih.gov For the synthesis of this compound, this would involve a precursor like 2,4-dimethoxyphenylboronic acid.

The catalytic cycle for this transformation is well-established and generally involves three key steps: researchgate.netresearchgate.netyoutube.comyoutube.com

Oxidative Addition: A Pd(0) catalyst oxidatively adds to a trifluoroacetyl source, such as phenyl trifluoroacetate or a specialized reagent like N-phenyl-N-tosyltrifluoroacetamide, to form a Pd(II) intermediate. researchgate.netresearchgate.netacs.org

Transmetalation: The aryl group from the organoboron compound (e.g., 2,4-dimethoxyphenylboronic acid) is transferred to the palladium center, displacing the leaving group and forming an arylpalladium(II) complex.

Reductive Elimination: The aryl and trifluoroacetyl groups on the palladium complex couple and are eliminated, forming the desired aryl trifluoromethyl ketone product and regenerating the active Pd(0) catalyst. researchgate.netyoutube.com

This methodology is highly attractive due to its mild reaction conditions and excellent tolerance for a wide range of functional groups on the arylboronic acid partner. researchgate.netorganic-chemistry.org Optimization studies have identified that bulky, electron-rich phosphine (B1218219) ligands are often crucial for achieving high efficiency in these coupling reactions. organic-chemistry.org

Direct Trifluoromethylation Methods on Suitable Precursors

While the Claisen condensation is a primary route to β-diketones, direct trifluoromethylation of suitable precursors represents an alternative strategy for the synthesis of molecules like this compound. This approach involves the introduction of a CF3 group directly onto a pre-existing molecular framework. The key precursor for such a synthesis would be 2,4-dimethoxyacetophenone.

Direct trifluoromethylation can be challenging due to the reactivity of the trifluoromethylating agents and the potential for multiple reaction sites on a given substrate. However, significant progress has been made in developing reagents and protocols for this purpose. These methods can be broadly categorized based on the nature of the trifluoromethyl source (nucleophilic, electrophilic, or radical).

For a precursor like 2,4-dimethoxyacetophenone, a hypothetical direct trifluoromethylation to afford the target compound is not straightforward as it would require the formation of a C-C bond at the methyl group of the acetophenone (B1666503), which is not a typical direct trifluoromethylation. A more plausible, though indirect, "direct trifluoromethylation" route would involve the trifluoromethylation of an ester derivative. For instance, methyl 2,4-dimethoxybenzoate could be subjected to trifluoromethylation to yield a trifluoromethyl ketone. beilstein-journals.org

A straightforward method has been developed for the formation of trifluoromethyl ketones from readily available methyl esters using fluoroform (HCF3). beilstein-journals.org The combination of fluoroform and a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent such as triglyme (B29127) has proven effective for this transformation. beilstein-journals.org This method has been successfully applied to a range of aromatic methyl esters, providing good yields of the corresponding trifluoromethyl ketones. beilstein-journals.org Halogen substituents and various alkyl groups on the aromatic ring are well-tolerated under these conditions. beilstein-journals.org

Below is a table summarizing various approaches to direct trifluoromethylation that could be conceptually applied to suitable precursors for the synthesis of trifluoromethyl ketones.

| Trifluoromethylation Reagent Class | Example Reagent | Suitable Precursor Type | General Reaction Principle |

|---|---|---|---|

| Nucleophilic | Fluoroform (HCF3) with a strong base (e.g., KHMDS) | Esters, Aldehydes | Generation of the trifluoromethyl anion (CF3-) which then attacks the electrophilic carbonyl carbon. |

| Electrophilic | Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) | Enolates, Silyl Enol Ethers | Transfer of an electrophilic trifluoromethyl group (CF3+) to a nucleophilic carbon. |

| Radical | Trifluoroiodomethane (CF3I) with a radical initiator (e.g., photoredox catalyst) | Alkenes, Arenes | Generation of a trifluoromethyl radical (•CF3) which adds to unsaturated systems or participates in C-H functionalization. |

Chemo- and Regioselective Synthesis of Analogues and Derivatives of this compound

The chemo- and regioselective synthesis of analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships in various applications. The primary method for generating such analogues is the Claisen condensation, which offers a versatile platform for introducing diversity at two key positions: the aromatic ring and the fluorinated acyl group. libretexts.orgopenstax.org

The Claisen condensation involves the reaction of an ester with a ketone or another ester in the presence of a strong base to form a β-dicarbonyl compound. libretexts.orgopenstax.org For the synthesis of the parent compound, 2,4-dimethoxyacetophenone is reacted with an ethyl trifluoroacetate in the presence of a base like sodium ethoxide.

Synthesis of Analogues by Variation of the Acetophenone Precursor:

A wide array of analogues can be synthesized by employing substituted acetophenones in the Claisen condensation with ethyl trifluoroacetate. The substituents on the aromatic ring of the acetophenone will determine the substitution pattern of the resulting β-diketone. The regioselectivity is controlled by the structure of the starting acetophenone. For example, using 3,5-dimethoxyacetophenone instead of 2,4-dimethoxyacetophenone would yield 1-(3,5-dimethoxybenzoyl)-3,3,3-trifluoroacetone. The choice of base and reaction conditions can be optimized to maximize the yield and purity of the desired product.

Synthesis of Derivatives by Variation of the Fluorinated Ester:

Further derivatization can be achieved by using different fluorinated esters in the Claisen condensation with 2,4-dimethoxyacetophenone. This allows for the introduction of other perfluoroalkyl groups in place of the trifluoromethyl group. For instance, using ethyl pentafluoropropionate would result in a β-diketone with a pentafluoroethyl group instead of a trifluoromethyl group. This approach provides access to a homologous series of fluorinated β-diketones.

The following table illustrates the synthesis of various analogues and derivatives through the modification of the starting materials in a Claisen condensation reaction.

| Acetophenone Precursor | Fluorinated Ester | Resulting Analogue/Derivative |

|---|---|---|

| 2,4-Dimethoxyacetophenone | Ethyl trifluoroacetate | This compound |

| 4-Methoxyacetophenone | Ethyl trifluoroacetate | 1-(4-Methoxybenzoyl)-3,3,3-trifluoroacetone |

| 3,4-Dimethoxyacetophenone | Ethyl trifluoroacetate | 1-(3,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone |

| 2,4-Dimethoxyacetophenone | Ethyl pentafluoropropionate | 1-(2,4-Dimethoxybenzoyl)-3,3,3,4,4-pentafluorobutan-1-one |

| 2,5-Dimethoxyacetophenone | Ethyl trifluoroacetate | 1-(2,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone |

Investigative Studies into the Reactivity and Reaction Mechanisms of 1 2,4 Dimethoxybenzoyl 3,3,3 Trifluoroacetone

Tautomeric Equilibria: Keto-Enol Dynamics and the Influence of Trifluoromethyl and Dimethoxybenzoyl Substituents

Like other β-dicarbonyl compounds, 1-(2,4-dimethoxybenzoyl)-3,3,3-trifluoroacetone exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. researchgate.net This phenomenon, known as keto-enol tautomerism, involves the migration of a proton from the central carbon to one of the carbonyl oxygen atoms, resulting in the formation of a carbon-carbon double bond and a hydroxyl group.

The equilibrium is significantly influenced by the electronic properties of the substituents. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group increases the acidity of the α-protons on the central methylene (B1212753) group, thereby stabilizing the enolate intermediate and favoring the enol form. Conversely, the 2,4-dimethoxybenzoyl group, with its electron-donating methoxy (B1213986) groups, also affects the electron distribution within the molecule.

In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms, stabilized by strong intramolecular hydrogen bonds. researchgate.net The equilibrium generally favors the enol form that allows for maximum conjugation. For this compound, the two possible enol tautomers are:

Enol A: Where the enolic hydroxyl group is adjacent to the trifluoromethyl group.

Enol B: Where the enolic hydroxyl group is adjacent to the dimethoxybenzoyl group.

The relative stability and population of these tautomers are dictated by a delicate balance of intramolecular hydrogen bonding, resonance stabilization, and solvent effects. researchgate.netnih.gov

Spectroscopic Probes for Tautomeric Forms

Spectroscopic techniques are indispensable for elucidating the position of the tautomeric equilibrium and identifying the predominant forms in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for this analysis. researchgate.net In ¹H NMR, the enolic proton typically appears as a sharp singlet at a characteristic downfield chemical shift (δ > 10 ppm) due to the strong intramolecular hydrogen bond. The vinyl proton of the enol form can also be observed. The methylene protons of the keto form would appear at a different chemical shift. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined. nanalysis.com ¹³C NMR spectroscopy is also diagnostic; the carbonyl carbons of the keto form have distinct chemical shifts from the enolic carbons (C=C-OH) of the enol forms. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the tautomers by identifying their characteristic vibrational frequencies. The diketo form exhibits two distinct C=O stretching bands. The enol form, stabilized by intramolecular hydrogen bonding, shows a broad O-H stretching band and a C=O stretching band at a lower frequency compared to the diketone, due to conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The enol form, with its extended conjugated system (π-π* transitions), typically absorbs at a longer wavelength compared to the less conjugated diketo form (n-π* transitions). researchgate.net

The table below summarizes the expected spectroscopic features for the different tautomeric forms.

| Tautomer | ¹H NMR (Characteristic Signal) | ¹³C NMR (Characteristic Signal) | IR Spectroscopy (Characteristic Band) |

| Diketone | Methylene protons (-CH₂-) | Carbonyl carbons (~200 ppm) | Two C=O stretches (~1700-1740 cm⁻¹) |

| Enol | Enolic proton (-OH, >10 ppm) | Enolic carbons (C=C-OH) | Broad O-H stretch, one C=O stretch |

Computational Modeling of Tautomeric Stability

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the relative stabilities of the tautomers. nih.gov These computational models can calculate the Gibbs free energy of each tautomeric form, allowing for the prediction of the equilibrium constant (KT). rsc.org

Studies on similar molecules have shown that theoretical modeling can:

Determine the most stable tautomer in both the gas phase and in various solvents by incorporating polarizable continuum models (PCM). nih.govresearchgate.net

Corroborate experimental findings by simulating NMR chemical shifts and UV-Vis absorption spectra for each tautomer. researchgate.net

Analyze molecular orbitals and charge distributions to understand the electronic factors that govern tautomeric preference. nih.gov

For this compound, computational analysis would likely confirm that the enol forms are significantly more stable than the diketo form, with a predictable preference for one of the two possible enol structures based on the calculated energies.

Nucleophilic Reactions of the β-Diketone System

The dicarbonyl framework of this compound contains two electrophilic carbonyl carbons and an acidic central carbon, making it a versatile substrate for various nucleophilic reactions. The reactivity is often dictated by which tautomeric form (keto or enol) is involved in the reaction.

Condensation Reactions with Nitrogen-Based Nucleophiles (e.g., Formation of Enaminones, Pyrazoles, Isoxazoles)

Reactions with nitrogen-based nucleophiles are among the most important transformations of β-diketones, leading to a variety of valuable heterocyclic compounds.

Formation of Enaminones: Reaction with primary or secondary amines leads to the formation of β-enaminones. This condensation reaction typically involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by dehydration.

Formation of Pyrazoles: The reaction of β-diketones with hydrazine (B178648) or its derivatives is a classic and efficient method for synthesizing pyrazoles, known as the Knorr pyrazole (B372694) synthesis. jk-sci.comresearchgate.netslideshare.net The reaction proceeds via a cyclocondensation mechanism. Due to the asymmetry of this compound, the initial attack of hydrazine can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The regioselectivity is influenced by the relative electrophilicity of the two carbonyl carbons.

Formation of Isoxazoles: Similarly, condensation with hydroxylamine (B1172632) hydrochloride yields isoxazole (B147169) derivatives. nih.gov The reaction mechanism involves the formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. wpmucdn.combeilstein-journals.org

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH₂ | β-Enaminone |

| Hydrazine | H₂N-NH₂ | Pyrazole |

| Hydroxylamine | H₂N-OH | Isoxazole |

Reactions with Carbon-Based Nucleophiles (e.g., Michael Additions, Aldol-type Condensations)

The central carbon of the β-diketone is readily deprotonated by a base to form a resonance-stabilized enolate. This enolate is an excellent carbon nucleophile (a "soft" nucleophile) and can participate in various carbon-carbon bond-forming reactions.

Michael Additions: The enolate derived from this compound can act as a Michael donor in a conjugate addition reaction with an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com The reaction involves the 1,4-addition of the enolate to the electrophilic β-carbon of the acceptor, forming a 1,5-dicarbonyl compound. libretexts.org The thermodynamic favorability of forming a new C-C single bond at the expense of a C=C pi bond drives the reaction forward. masterorganicchemistry.com

Aldol-type Condensations: While less common for β-diketones themselves, their enolates can react with other carbonyl compounds, such as aldehydes, in an Aldol-type addition. This reaction would involve the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy dicarbonyl compound. Subsequent dehydration can lead to a conjugated product. orientjchem.org

Reactions with Oxygen and Sulfur Nucleophiles

Reactions with Oxygen Nucleophiles: The reaction of ketones with oxygen nucleophiles like alcohols is typically a reversible process that leads to hemiacetals and acetals. libretexts.org For β-diketones such as this compound, which exist predominantly in the stable, hydrogen-bonded enol form, simple acetal (B89532) formation at the carbonyl carbons is less favorable. The reaction with water can lead to the formation of a hydrate (B1144303), but this is also a reversible equilibrium. libretexts.org

Reactions with Sulfur Nucleophiles: Sulfur nucleophiles are generally more potent than their oxygen counterparts. libretexts.org β-Diketones can be converted to β-thioxoketones by reaction with reagents like hydrogen sulfide (B99878) in the presence of an acid catalyst, or more commonly with Lawesson's reagent. This reaction selectively replaces one of the carbonyl oxygen atoms with a sulfur atom, forming a monothio-β-diketone, which itself exists in a tautomeric equilibrium.

Electrophilic Aromatic Substitution on the 2,4-Dimethoxyphenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of organic reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. researchgate.net The reaction generally proceeds via a two-step mechanism: initial attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.com The first step, the formation of the arenium ion, is typically the rate-determining step as it involves the disruption of the stable aromatic system. masterorganicchemistry.com

The reactivity and regioselectivity (the position of substitution) of the 2,4-dimethoxyphenyl ring in this compound are governed by the electronic effects of its substituents: two methoxy groups (-OCH₃) and the trifluoroacetylbenzoyl group.

Activating Groups: The methoxy groups at the C2 and C4 positions are powerful activating substituents. They are ortho, para-directors due to their ability to donate electron density to the benzene (B151609) ring through resonance (+R effect). wikipedia.org This donation of electron density stabilizes the positive charge of the arenium ion intermediate, thereby lowering the activation energy and increasing the rate of reaction. libretexts.org The increased electron density is concentrated at the positions ortho and para to the methoxy groups. wikipedia.org

Deactivating Group: The acyl group [-(CO)CH₂(CO)CF₃] attached to C1 is a deactivating substituent. It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects, making the ring less nucleophilic. This effect destabilizes the arenium ion intermediate and slows down the rate of substitution. Acyl groups are meta-directors.

In this polysubstituted system, the potent activating effects of the two methoxy groups overwhelmingly dominate the deactivating effect of the acyl group. The substitution pattern is therefore determined by the methoxy groups. The positions on the ring available for substitution are C3, C5, and C6.

Position C5: This position is ortho to the C4-methoxy group and para to the C2-methoxy group. It is strongly activated by both groups through resonance.

Position C3: This position is ortho to both the C2- and C4-methoxy groups. While electronically activated, it is sterically hindered by the adjacent methoxy and acyl groups.

Position C6: This position is ortho to the C2-methoxy group but meta to the C4-methoxy group.

Considering both electronic activation and steric hindrance, electrophilic attack is most favored at the C5 position , which benefits from strong resonance stabilization from both methoxy groups and is sterically accessible. Studies on similar systems, such as the regioselective alkylation of 2,4-dihydroxyacetophenone, also show a strong preference for substitution at the position equivalent to C5. nih.gov

| Substituent | Position | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|---|

| -OCH₃ | C2 | +R, -I (Resonance Dominates) | Ortho, Para | Strongly Activating |

| -OCH₃ | C4 | +R, -I (Resonance Dominates) | Ortho, Para | Strongly Activating |

| -C(O)R | C1 | -R, -I | Meta | Strongly Deactivating |

Coordination Chemistry: this compound as a Ligand Precursor

β-Diketones, such as this compound, are a vital class of organic compounds in coordination chemistry. They exhibit keto-enol tautomerism, with the enol form being stabilized by an intramolecular hydrogen bond. Upon deprotonation, the resulting enolate anion acts as a bidentate, monoanionic ligand. nih.gov This β-diketonate ligand readily chelates with metal ions to form highly stable six-membered rings, a property that has led to their extensive use in forming a wide variety of metal complexes. researchgate.netmdpi.com

The synthesis of metal complexes with the 1-(2,4-dimethoxybenzoyl)-3,3,3-trifluoroacetonate ligand generally involves the reaction of the β-diketone with a suitable metal salt in a solvent. orientjchem.org A base is typically added to facilitate the deprotonation of the β-diketone's acidic methylene proton, generating the coordinating enolate anion in situ. The choice of solvent, base, and reaction conditions depends on the specific metal ion and its precursor salt.

A general synthetic scheme is as follows:

n(HL) + M(X)n + nB → M(L)n + n(HB)+X-

Where:

HL is the β-diketone (this compound)

M(X)n is a metal salt (e.g., chloride, nitrate, acetate)

B is a base (e.g., sodium hydroxide, ammonia, an amine)

M(L)n is the neutral metal β-diketonate complex

The stoichiometry of the resulting complex, often ML₂, ML₃, or ML₄, depends on the oxidation state and preferred coordination number of the central metal ion. These complexes are typically crystalline solids with good stability.

The chelation properties of 1-(2,4-dimethoxybenzoyl)-3,3,3-trifluoroacetonate are dictated by a combination of electronic and steric effects from its distinct substituents.

Steric Effects: The 2,4-dimethoxyphenyl group imparts significant steric bulk compared to an unsubstituted phenyl ring. This steric hindrance can influence the coordination number of the metal ion, potentially favoring the formation of complexes with fewer ligands (e.g., ML₂ instead of ML₃ for a given metal). rsc.org The steric profile can also affect the coordination geometry around the metal center, leading to distortions from ideal geometries (e.g., distorted octahedral or tetrahedral). nih.gov This steric encumbrance can also create a protective pocket around the metal ion, influencing the reactivity of the complex. rsc.org

| Substituent Group | Effect Type | Influence on Ligand/Complex Properties |

|---|---|---|

| 2,4-Dimethoxyphenyl | Electronic (+R) | Increases electron density on donor oxygens; enhances ligand basicity; stabilizes metal-ligand bond. |

| Steric | Increases bulk; may limit coordination number; influences complex geometry. | |

| Trifluoromethyl | Electronic (-I) | Decreases electron density on donor oxygens; reduces ligand basicity; increases Lewis acidity of the metal center. |

| Steric | Minimal steric impact compared to the aryl group. |

Coordination to a metal center significantly alters the reactivity of the β-diketonate ligand and the metal ion itself. The resulting complexes can participate in several types of reactions:

Ligand-Centered Reactions: The aromatic ring can still undergo electrophilic substitution, although the reactivity may be modified by the metal center acting as a powerful Lewis acid. The central carbon (γ-carbon) of the chelate ring can also be susceptible to electrophilic attack.

Ligand Substitution Reactions: The β-diketonate ligand itself can be replaced by other incoming ligands. The lability of the complex (the rate at which it exchanges ligands) is influenced by the nature of the metal ion and the electronic properties of the ligand. libretexts.org Complexes of d³ and low-spin d⁶ metals are often inert, while others are labile. libretexts.org The rate of substitution can follow either a dissociative (where a ligand leaves first) or associative (where a new ligand binds first) mechanism. scribd.com

Redox Reactions: The metal center can undergo oxidation or reduction. The electron-donating and -withdrawing groups on the ligand can tune the redox potential of the metal ion, making certain oxidation states more or less accessible.

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of transformations involving this compound and its metal complexes is crucial for controlling reaction outcomes and designing new applications. This is primarily achieved through kinetic studies.

Kinetic studies provide quantitative data on reaction rates and how they are affected by variables such as reactant concentrations, temperature, and pH. This information is used to deduce the reaction mechanism.

For the formation of a metal complex with a β-diketone ligand (HL), the reaction rate is often monitored using techniques like UV-Vis spectrophotometry, particularly with a stopped-flow apparatus for fast reactions. The general mechanism often involves a rapid pre-equilibrium between the keto and enol tautomers of the ligand, followed by reaction of either the enol form or the deprotonated enolate with the metal ion. acs.org

The rate law for the formation of a 1:1 metal-ligand complex can be complex. For many divalent transition metals, the reaction is found to follow the Eigen-Wilkinson mechanism, where the rate-determining step is the release of a solvent molecule from the metal's inner coordination sphere. iosrjournals.org The rate of complex formation (kf) can be expressed as:

Rate = kf [Mn+] [L-]

The rate constant, kf, is influenced by several factors:

The Metal Ion: Different metal ions have vastly different characteristic rates of water exchange, which often correlates with their rate of complex formation. iosrjournals.org

Ligand pKa: The acidity of the β-diketone influences the concentration of the reactive enolate anion at a given pH. The electron-withdrawing -CF₃ group lowers the pKa, increasing the enolate concentration, while the electron-donating dimethoxyphenyl group has the opposite effect.

Solvent: The coordinating ability of the solvent can affect the rate by competing for coordination sites on the metal ion.

| Metal Ion | Ligand | k (M⁻¹s⁻¹) | Temperature (°C) |

|---|---|---|---|

| Ni(II) | Acetylacetone | 3.4 x 10³ | 25 |

| Co(II) | Acetylacetone | 1.0 x 10⁵ | 25 |

| Cu(II) | Acetylacetone | 2.0 x 10⁸ | 25 |

| Fe(III) | Acetylacetone | 6.6 | 25 |

| Fe(III) | Thenoyltrifluoroacetone | 4.2 x 10³ | 25 |

Data compiled from various sources for illustrative purposes. acs.orgiosrjournals.org

These data show that reaction rates are highly dependent on the metal ion, with Cu(II) reacting much faster than Ni(II) or Fe(III). acs.orgiosrjournals.org Furthermore, the nature of the ligand, such as the presence of a trifluoromethyl group in thenoyltrifluoroacetone, can significantly influence the rate of complexation with a given metal like Fe(III). acs.org

Isotope Labeling Experiments for Mechanistic Insights

Isotope labeling is a powerful technique for tracing the movement of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanisms. For a compound like this compound, several atoms could be isotopically labeled to probe different aspects of its reactivity.

Key Isotopes and Their Applications:

Deuterium (B1214612) (²H): Replacing the acidic protons on the α-carbon (the methylene group between the two carbonyls) with deuterium can be used to determine the occurrence and rate of enolization. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can indicate whether the C-H bond is broken in the rate-determining step of a reaction, such as in base-catalyzed alkylations or condensations.

Carbon-13 (¹³C): Labeling one of the carbonyl carbons would allow for the tracking of skeletal rearrangements. For instance, in reactions involving decarbonylation or rearrangement, the position of the ¹³C label in the products can confirm the specific bond cleavage and formation events.

Oxygen-18 (¹⁸O): Incorporating ¹⁸O into one or both of the carbonyl groups can provide insights into reactions such as hydrolysis or esterification. By analyzing the distribution of ¹⁸O in the products and any exchanged water or alcohol, the mechanism of nucleophilic attack at the carbonyl center can be elucidated.

Hypothetical Isotope Labeling Study Data:

To illustrate the application of this method, consider a hypothetical base-catalyzed hydrolysis of this compound. An experiment could be designed to distinguish between two possible mechanisms of ester cleavage.

| Isotopic Label | Reaction Studied | Hypothetical Observation | Mechanistic Implication |

| ¹⁸O at the benzoyl carbonyl | Base-catalyzed hydrolysis | ¹⁸O is retained in the resulting 2,4-dimethoxybenzoic acid. | Nucleophilic attack occurs at the trifluoroacetyl carbonyl carbon. |

| ²H at the α-carbon | Base-catalyzed alkylation | A primary kinetic isotope effect (kH/kD > 1) is observed. | The deprotonation of the α-carbon is the rate-determining step. |

This interactive table showcases hypothetical outcomes of isotope labeling experiments to elucidate reaction mechanisms.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides a powerful tool for mapping the entire energy landscape of a reaction, including the structures and energies of reactants, products, intermediates, and, crucially, transition states. For this compound, density functional theory (DFT) calculations would be the method of choice to model its reactivity.

Computational Approach:

Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the connected reactants and products, confirming that the identified transition state correctly links the intended species.

Example: Transition State Analysis of a Claisen-Schmidt Condensation

A hypothetical computational study on the reaction of this compound with an aldehyde under basic conditions could yield valuable data on the transition state.

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Key Bond Distance (Cα-Caldehyde) (Å) | 3.5 | 2.1 | 1.5 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This interactive table presents hypothetical data from a DFT calculation on a Claisen-Schmidt condensation, illustrating the energetic and geometric changes along the reaction pathway.

Applications of 1 2,4 Dimethoxybenzoyl 3,3,3 Trifluoroacetone in Advanced Chemical Synthesis

As a Versatile Building Block for Complex Molecular Architectures

The chemical reactivity of 1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone is defined by its two electrophilic carbonyl carbons and the nucleophilic central carbon. This arrangement allows for a wide range of transformations, making it a powerful building block for intricate molecular designs.

Fluorinated heterocycles are of immense interest in medicinal chemistry and materials science. The 1,3-dicarbonyl scaffold of this compound is an ideal starting point for synthesizing a variety of fluorinated heterocyclic systems, primarily through condensation reactions with binucleophilic reagents. nih.govacs.org

The reaction typically proceeds via nucleophilic attack at the carbonyl carbons followed by a cyclization/dehydration step. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group renders the adjacent carbonyl carbon significantly more electrophilic than the benzoyl carbonyl. This electronic difference dictates the regioselectivity of the cyclization, leading to specific constitutional isomers. Common examples of heterocycles synthesized from trifluoromethyl-β-diketones include:

Pyrazoles: Reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines yields trifluoromethyl-substituted pyrazoles. These compounds are a privileged scaffold in agrochemicals and pharmaceuticals. nih.govacs.org

Pyrimidines: Condensation with urea (B33335), thiourea, or guanidine (B92328) provides access to trifluoromethylated pyrimidine (B1678525) derivatives, including dihydropyrimidinones (DHPMs). nih.govresearchgate.net

Isoxazoles: Reaction with hydroxylamine (B1172632) leads to the formation of trifluoromethyl-containing isoxazoles.

The table below illustrates potential heterocyclic products from this precursor.

| Binucleophile Reagent | Resulting Heterocyclic System | Potential Significance |

| Hydrazine (H₂NNH₂) | Trifluoromethyl-pyrazole | Pharmaceuticals, Agrochemicals acs.org |

| Urea (H₂N(CO)NH₂) | Trifluoromethyl-pyrimidinone | Bioactive compounds, DHPMs |

| Hydroxylamine (H₂NOH) | Trifluoromethyl-isoxazole | Medicinal chemistry scaffolds |

| Guanidine | Trifluoromethyl-aminopyrimidine | Drug discovery building blocks |

Beyond direct cyclization, this compound is a precursor to other valuable fluoroorganic intermediates. The trifluoromethyl ketone moiety is a key functional group that can be challenging to install by other means. beilstein-journals.orgbeilstein-journals.orgorganic-chemistry.org The diketone can undergo various transformations to yield intermediates that are not necessarily heterocyclic:

Fluorinated Diols: Stereoselective reduction of the two carbonyl groups can produce fluorinated 1,3-diols, which are chiral building blocks for natural product synthesis.

Enol Ethers and Esters: The enol form of the β-diketone can be trapped to form stable enol ethers or esters, which possess altered reactivity for subsequent transformations.

Halogenated Intermediates: The active methylene (B1212753) proton can be substituted with halogens (Cl, Br, I), introducing a new reactive site for cross-coupling reactions or other functionalizations.

Utility in Multicomponent Reaction (MCR) Strategies for Molecular Diversity

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are powerful tools for generating molecular diversity. The β-dicarbonyl structure of this compound makes it an ideal component for well-known MCRs, such as the Biginelli reaction. wikipedia.orgwisdomlib.org

The classical Biginelli reaction is a three-component condensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea) under acidic catalysis to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgillinois.edu When fluorinated β-diketones are used, the reaction often yields a stable 4-hydroxy-hexahydropyrimidine intermediate, which can be subsequently dehydrated to the final DHPM product. researchgate.net This diastereoselective transformation provides a straightforward route to complex, fluorinated heterocycles that are of high interest in the pharmaceutical industry as potential calcium channel blockers and antihypertensive agents. wikipedia.orgresearchgate.net

Role in the Design and Synthesis of Bioactive Molecule Mimics and Analogues (e.g., relevance to trifluoromethylated pseudoprolines)

The incorporation of fluorine into bioactive molecules can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group is a particularly valued substituent in drug design. acs.orgnih.gov While direct synthesis of complex structures like trifluoromethylated pseudoprolines from this compound is not documented, the diketone serves as a valuable source of the trifluoroacetyl synthon for building such analogues.

Trifluoromethylated pseudoprolines are fluorinated mimics of proline, an amino acid crucial for peptide structure. researchgate.netchemrxiv.org Synthetic routes to these complex amino acid analogues often start from precursors like ethyl trifluoropyruvate. acs.org Conceptually, this compound could be envisioned as a starting material in a multi-step synthesis. A hypothetical pathway might involve:

Transformation of the diketone into a simpler trifluoromethylated building block, for instance, through retro-Claisen cleavage to yield a trifluoromethyl ketone or ester.

Subsequent amination and cyclization steps to construct the pyrrolidine (B122466) ring characteristic of proline analogues. rsc.org

This highlights the role of the title compound as a foundational reagent for accessing the trifluoromethyl keto group, which is essential for the synthesis of advanced, fluorinated bioactive mimics.

Application in Protecting Group Methodologies (Focus on the 2,4-Dimethoxybenzyl Principle)

The 2,4-dimethoxybenzoyl moiety of the title compound is structurally related to the 2,4-dimethoxybenzyl (DMB) group, a widely used acid-labile protecting group in organic synthesis, particularly in peptide chemistry. wustl.edursc.org The DMB group is prized for its ease of cleavage under mild acidic conditions (e.g., dilute trifluoroacetic acid), which leaves many other protecting groups intact. wustl.educhem-station.com

The lability of the DMB group stems from the ability of the two electron-donating methoxy (B1213986) groups at the ortho and para positions to stabilize the benzylic carbocation formed during cleavage. chem-station.com This makes it significantly more acid-sensitive than the related p-methoxybenzyl (PMB) or unsubstituted benzyl (B1604629) (Bn) groups. chem-station.com

While the 2,4-dimethoxybenzoyl group itself is not a protecting group, its presence in the diketone scaffold offers strategic advantages. The benzoyl carbonyl can be chemically reduced to a methylene group (–CH₂–) via standard methods like Wolff-Kishner or Clemmensen reduction. This transformation would convert the 2,4-dimethoxybenzoyl unit into a 2,4-dimethoxybenzyl substituent, effectively using this compound as a precursor to install a DMB group within a more complex molecular framework. This principle allows synthetic chemists to leverage the compound's structure to build molecules that later benefit from the specific deprotection characteristics of the DMB group.

Development of Novel Organocatalysts or Ligands Derived from the β-Diketone Scaffold

β-Diketones are exceptional ligands for a wide range of metal ions, forming stable, neutral chelate complexes. nih.govresearchgate.net this compound can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms after deprotonation of the central carbon.

The presence of the electron-withdrawing trifluoromethyl group significantly influences the properties of the resulting metal complexes. It increases the Lewis acidity of the coordinated metal ion, which can enhance its catalytic activity in reactions such as Diels-Alder cycloadditions, Friedel-Crafts acylations, and aldol (B89426) reactions. nih.gov Fluorinated β-diketonate complexes often exhibit improved solubility in organic solvents and greater volatility compared to their non-fluorinated analogues, which is advantageous for both catalysis and materials science applications like chemical vapor deposition. nih.govnih.gov

Furthermore, the β-diketone scaffold can be chemically modified to create more complex ligands or organocatalysts. For instance, asymmetric catalysts can be developed by introducing chiral centers into the ligand structure. The activated methylene group can also serve as a handle to attach other catalytically active moieties, leading to bifunctional catalysts. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone in solution. Due to keto-enol tautomerism, β-diketones like this compound are expected to exist predominantly in the more stable enol form, which is characterized by an intramolecular hydrogen bond forming a six-membered ring. nih.gov The analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by 2D NMR techniques to establish atomic connectivity.

¹H NMR: The proton NMR spectrum is expected to provide key information about the different hydrogen environments. The most diagnostic signal for the dominant enol tautomer would be a sharp singlet for the enolic proton, typically found far downfield (δ 13-17 ppm) due to strong intramolecular hydrogen bonding. Other expected signals include a singlet for the methine proton (=CH-), singlets for the two methoxy (B1213986) groups (-OCH₃), and distinct signals for the three aromatic protons on the dimethoxybenzoyl ring.

¹³C NMR: The carbon NMR spectrum would confirm the carbon skeleton. Key resonances would include two signals for the carbonyl/enolic carbons, a signal for the trifluoromethyl carbon (CF₃) appearing as a quartet due to coupling with the fluorine atoms, and signals for the methine, methoxy, and aromatic carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single sharp resonance, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group adjacent to a carbonyl.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Enol Form)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Enolic OH | 13.0 - 17.0 | N/A | Broad or sharp singlet, highly deshielded. |

| Methine (=CH-) | 6.0 - 6.5 | 90 - 95 | Singlet. |

| Aromatic CH | 6.5 - 7.8 | 98 - 165 | Three distinct signals (doublet, doublet of doublets, doublet). |

| Methoxy (OCH₃) | 3.8 - 4.0 | 55 - 57 | Two distinct singlets. |

| Carbonyls (C=O/C-OH) | N/A | 175 - 195 | Two distinct signals for the enolized ketone. |

Note: Data are estimated based on typical values for fluorinated β-diketones and substituted aromatic compounds.

To unambiguously assign the NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this molecule, it would primarily confirm the through-bond connectivities between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbons attached to hydrogen atoms, such as the methine carbon, the aromatic CH carbons, and the methoxy carbons.

Trifluoromethyl-β-diketones typically exist as a dynamic equilibrium between two possible enol tautomers, with the keto form being a minor component, if detectable at all. researchgate.net The equilibrium involves the migration of the enolic proton between the two oxygen atoms, which is a rapid process on the NMR timescale, resulting in an averaged spectrum at room temperature. nih.gov

Dynamic NMR studies, specifically variable-temperature (VT-NMR) experiments, could provide insight into this tautomeric exchange. By lowering the temperature, it might be possible to slow the exchange rate sufficiently to observe separate signals for each of the two enol tautomers, allowing for the determination of their relative populations and the thermodynamic parameters of the equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For this compound, HRMS would be used to measure the exact mass of the molecular ion. This experimental mass can then be compared to the calculated mass for the molecular formula C₁₂H₁₁F₃O₄ to confirm the elemental composition with high accuracy.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁F₃O₄ |

| Calculated Exact Mass [M+H]⁺ | 277.0682 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Studies

For a β-diketone of this type, the crystal structure is expected to show the molecule in its enol form, stabilized by a strong intramolecular O-H···O hydrogen bond that forms a planar, six-membered pseudo-aromatic ring. mdpi.com The analysis would also reveal the dihedral angles between the dimethoxyphenyl ring and the enone plane, as well as any significant intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement. mdpi.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. For this compound, the spectra would be dominated by vibrations of the enol tautomer.

Key expected vibrational bands would include:

A broad O-H stretch from the intramolecularly hydrogen-bonded enol.

Aromatic C-H stretching vibrations.

Stretching vibrations for the C=O and C=C bonds of the enone system, which are often coupled and appear at lower frequencies than typical ketones due to conjugation and hydrogen bonding.

Strong, characteristic C-F stretching bands for the trifluoromethyl group.

C-O stretching vibrations from the methoxy groups and the enol system.

Table 3: Expected IR and Raman Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Enolic O-H | 3200 - 2500 (broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=O / C=C (Enone) | 1650 - 1550 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O (Methoxy/Enol) | 1300 - 1200 | Stretching |

Electronic Absorption (UV-Vis) Spectroscopy for Investigating Electronic Transitions

Detailed experimental research findings regarding the electronic transitions of this compound are not available in the surveyed scientific literature. While UV-Vis spectroscopy is a standard method for characterizing the electronic structure of β-diketones, specific studies detailing the absorption maxima and corresponding molar absorptivity for this compound have not been published.

β-Diketones, such as this compound, typically exhibit characteristic absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions within their conjugated systems. The position and intensity of these bands are highly influenced by the compound's tautomeric equilibrium (keto-enol forms) and the polarity of the solvent used for analysis. The enol form, stabilized by intramolecular hydrogen bonding and extended conjugation, generally shows a strong absorption band at a longer wavelength compared to the keto form.

For analogous β-diketones, the main absorption band, attributed to a π → π* transition within the enol tautomer, is often observed in the 300-400 nm range. However, without experimental data for the specific title compound, any further analysis remains speculative.

Data Table:

Due to the absence of published experimental data, a table of UV-Vis spectroscopic values for this compound cannot be provided.

Theoretical and Computational Chemistry Studies of 1 2,4 Dimethoxybenzoyl 3,3,3 Trifluoroacetone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory serves as a powerful tool to investigate the electronic structure and energetic properties of 1-(2,4-Dimethoxybenzoyl)-3,3,3-trifluoroacetone at the quantum level. These calculations are fundamental to understanding the molecule's geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations using DFT, typically with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are the first step in characterizing the molecule. This process determines the lowest energy conformation of the molecule. For this compound, the analysis focuses on the planar β-diketone fragment, where conjugation and intramolecular hydrogen bonding are key stabilizing factors. rsc.org

The electronic structure is further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxybenzoyl ring, while the LUMO would be centered on the electron-deficient trifluoroacetylacetone fragment. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. physchemres.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, negative potential (red/yellow) would be concentrated around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the enolic proton, highlighting its acidic nature. rsc.org

Table 1: Illustrative Calculated Electronic Properties for this compound (Enol Tautomer) This table presents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability (localized on dimethoxybenzoyl ring) |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability (localized on trifluoroacetyl moiety) |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects chemical reactivity and electronic transitions |

| Dipole Moment | 3.8 D | Indicates overall molecular polarity |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective in predicting spectroscopic properties. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org These calculations would predict distinct signals for the methoxy (B1213986) protons, the aromatic protons, and the unique chemical shift of the enolic proton, which is expected to be significantly downfield (typically >14 ppm) due to strong intramolecular hydrogen bonding.

Vibrational frequencies calculated via DFT can be correlated with experimental Infrared (IR) spectra. Key predicted vibrations for this compound would include the C=O stretching frequency, the C-F stretching modes of the trifluoromethyl group, and the characteristic broad O-H stretching of the enolic form. rsc.org Comparing calculated and experimental spectra helps confirm the molecule's structure, particularly its tautomeric state.

Prediction of Tautomeric Preferences and Energetics

A defining feature of β-diketones is their existence in a tautomeric equilibrium between the diketo and keto-enol forms. mdpi.com For this compound, the keto-enol tautomer is overwhelmingly favored. DFT calculations can quantify the relative stabilities of these tautomers by comparing their total electronic energies. orientjchem.org

The stability of the enol form is attributed to two main factors:

Resonance-Assisted Hydrogen Bond (RAHB): The formation of a strong, six-membered quasi-aromatic ring via an intramolecular O-H···O hydrogen bond is a major stabilizing factor. rsc.org

Conjugation: The π-system extends from the benzoyl ring through the enone fragment, providing additional electronic stabilization.

Computational studies on similar β-diketones show that the enol form is typically more stable than the diketo form by several kcal/mol in the gas phase and in non-polar solvents. researchgate.netresearchgate.net In polar, protic solvents like water, the diketo form can become more stabilized due to intermolecular hydrogen bonding with the solvent, which disrupts the internal RAHB. orientjchem.org

Table 2: Illustrative Relative Energies of Tautomers in Different Media (ΔE = E_diketo - E_enol) This table presents typical data obtained from DFT calculations with a solvent model and is for illustrative purposes.

| Medium | ΔE (kcal/mol) | Favored Tautomer |

|---|---|---|

| Gas Phase | +10.5 | Enol |

| Cyclohexane (aprotic, non-polar) | +9.8 | Enol |

| Acetone (aprotic, polar) | +7.2 | Enol |

| Water (protic, polar) | +3.1 | Enol (but less favored) |

Reaction Pathway Energetics and Transition State Characterization

DFT can also be used to model chemical reactions, such as the interconversion between tautomers. By locating the transition state (TS) structure on the potential energy surface, the activation energy (energy barrier) for the proton transfer reaction can be calculated. orientjchem.orgresearchgate.net For β-diketones, the direct proton transfer from the α-carbon to a carbonyl oxygen has a high energy barrier. researchgate.net The mechanism is often facilitated by solvent molecules in condensed phases. Characterizing these pathways is crucial for understanding the molecule's dynamic behavior and reactivity.

Molecular Dynamics Simulations for Understanding Solvent Effects and Intermolecular Interactions

While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations model the behavior of the molecule over time at a given temperature and pressure. youtube.com An MD simulation of this compound, solvated in a box of explicit water or organic solvent molecules, can reveal key dynamic properties. rsc.org

The simulation would track the molecule's conformational changes and its interactions with the surrounding solvent. Key analyses would include:

Radial Distribution Functions (RDFs): To identify the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the carbonyl oxygens or the enolic proton), revealing the structure of the solvation shell.

Hydrogen Bond Analysis: To quantify the lifetime and geometry of hydrogen bonds between the solute and solvent, and to observe how external solvent interactions compete with the intramolecular hydrogen bond. mdpi.com

Conformational Dynamics: To study the flexibility of the molecule, including the rotation of the methoxy groups and the benzoyl ring.

Such simulations are vital for bridging the gap between the isolated molecule (gas phase) calculations and its behavior in a real-world chemical or biological environment. nih.gov

In Silico Screening and Rational Design Principles for Derivative Synthesis

The structural and electronic insights gained from DFT and MD can be leveraged for the rational design of new derivatives with tailored properties. mdpi.com For instance, if this compound is a scaffold for a potential drug, in silico methods can guide the synthesis of more potent or selective analogs. mdpi.comnih.gov

The process typically involves:

Virtual Library Generation: Creating a library of related structures by computationally modifying the substituents on the 2,4-dimethoxybenzoyl ring (e.g., adding or moving methoxy groups, or replacing them with other functional groups).

Property Prediction: Using high-throughput DFT calculations to predict key electronic properties (like the HOMO-LUMO gap or MEP) for each derivative in the library.

Molecular Docking: If a biological target (e.g., an enzyme active site) is known, molecular docking simulations can predict the binding affinity and orientation of each derivative. nih.gov This helps prioritize which compounds are most likely to be active.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to filter out candidates with poor pharmacokinetic profiles early in the discovery process. bio-conferences.org

This computational-first approach accelerates the design-synthesis-test cycle, making the search for new functional molecules more efficient and cost-effective.

Future Research Directions and Emerging Opportunities for 1 2,4 Dimethoxybenzoyl 3,3,3 Trifluoroacetone

Exploration of Asymmetric Catalysis Utilizing the Compound as a Chiral Auxiliary or Precursor

A significant avenue for future research lies in the development of chiral derivatives of 1-(2,4-dimethoxybenzoyl)-3,3,3-trifluoroacetone for use in asymmetric catalysis. The prochiral nature of the compound's backbone presents an opportunity for its transformation into chiral ligands. These ligands could be instrumental in coordinating with metal centers to create catalysts for stereoselective reactions.

The synthesis of multidentate chiral ligands is a well-established strategy for achieving high levels of enantioselectivity in chemical transformations. rsc.org Future work could focus on modifying the diketone structure to incorporate chiral elements, which could then be used to direct the stereochemical outcome of reactions, functioning as a chiral auxiliary. By temporarily incorporating this chiral unit, chemists can control the formation of new stereocenters in a target molecule.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The integration of this compound and its derivatives into continuous flow chemistry and automated synthesis platforms represents a major opportunity for process optimization and discovery. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. lookchem.com